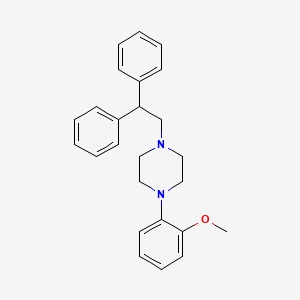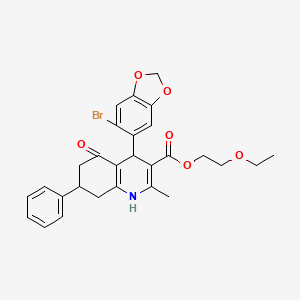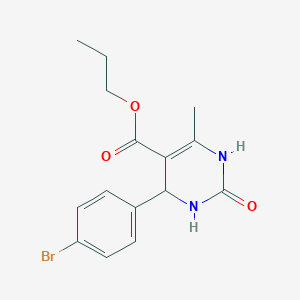![molecular formula C20H25N3O4 B4972917 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, also known as DMPEA-NI, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is of great interest due to its potential use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and prevent the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline has been extensively studied and its effects are well documented, which makes it a reliable compound for research. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline. One area of interest is its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline and to optimize its use as a drug candidate. Additionally, studies are needed to investigate the potential side effects and toxicity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, as well as its pharmacokinetics and pharmacodynamics in humans.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline involves a multistep process that includes the reaction of 3,4-dimethoxyphenethylamine with nitroethane, followed by reduction of the nitro group to an amine, and then reaction with pyrrolidine. The final product is obtained by purification through column chromatography. This method has been optimized for high yield and purity and has been used in several studies to obtain N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline for research purposes.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline has been shown to have antioxidant and anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-8-5-15(13-20(19)27-2)9-10-21-17-14-16(22-11-3-4-12-22)6-7-18(17)23(24)25/h5-8,13-14,21H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAFKARPWNUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4972852.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)
![2-(2,4-dinitrophenoxy)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4972858.png)
![[(3,6-dichloro-2-methoxybenzoyl)oxy]acetic acid](/img/structure/B4972861.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)


![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)
![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)